1,4-Dimethyloctahydrocyclopenta[b]pyrrole
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Overview
Description
1,4-Dimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing aromatic compounds that are key structural units in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine . This reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid such as acetic acid can accelerate the reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles . This method offers good tolerance to sensitive functional groups and can be conducted at room temperature with an O2 balloon as the oxidant .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolines or pyrrolidines.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring undergoes substitution at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyrrolines and pyrrolidines.
Reduction: Pyrrolidines.
Substitution: Halogenated or sulfonylated pyrroles.
Scientific Research Applications
1,4-Dimethyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler structure with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated five-membered ring with a nitrogen atom, lacking the aromaticity of pyrrole.
Imidazole: A five-membered ring containing two nitrogen atoms, with different electronic properties compared to pyrrole.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
87390-50-9 |
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Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1,4-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-3-4-9-8(7)5-6-10(9)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
TVAGIGBXXDYAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1CCN2C |
Origin of Product |
United States |
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